2-Iminothiolane hydrochloride

Description

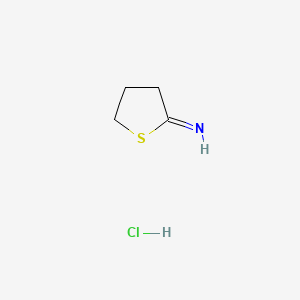

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

thiolan-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS.ClH/c5-4-2-1-3-6-4;/h5H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGUDZODTABURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)SC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524217 | |

| Record name | Thiolan-2-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4781-83-3 | |

| Record name | 2-Iminothiolane hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4781-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 340007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004781833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4781-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiolan-2-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iminothiolane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iminothiolane hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W688HZV733 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Iminothiolane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminothiolane (B1205332) hydrochloride, commonly known as Traut's Reagent, is a versatile and widely utilized chemical tool in biochemistry and drug development.[1][2] It is a cyclic thioimidate that serves as a thiolating agent, primarily enabling the introduction of sulfhydryl (-SH) groups into biomolecules.[3][4] This modification is a cornerstone of various bioconjugation techniques, including protein crosslinking, labeling, and immobilization. This guide provides a comprehensive overview of the core mechanism of action of 2-iminothiolane hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Core Mechanism of Action

The primary mechanism of action of this compound involves the nucleophilic attack of a primary amine on the cyclic thioimidate ring. This reaction results in the opening of the ring and the formation of a stable amidine linkage, with the concomitant introduction of a free sulfhydryl group.[3][5] A key advantage of this reagent is that the newly formed amidine group preserves the positive charge of the original primary amine, thus minimizing significant alterations to the overall charge and isoelectric point of the modified protein.[3]

The reaction is most efficient in the pH range of 7 to 10.[6] While 2-iminothiolane can also react with hydroxyl and sulfhydryl groups, its reactivity towards primary amines is significantly higher, making it a highly specific tool for targeting lysine (B10760008) residues and N-termini of proteins.[3][7]

A noteworthy aspect of the reaction is the stability of the initially formed thiol adduct. This intermediate can undergo a subsequent intramolecular cyclization, leading to the formation of an N-substituted 2-iminothiolane and the release of ammonia. This side reaction is influenced by the pKa of the reacting amine and the temperature.[6]

Quantitative Data

The following tables summarize key quantitative data related to the reaction of this compound.

| Parameter | Value | Conditions | Reference |

| Optimal pH range for reaction with primary amines | 7.0 - 10.0 | [6] | |

| Half-life of 2-iminothiolane hydrolysis | ~1 hour | 50mM triethanolamine (B1662121) buffer, pH 8 | [3] |

| Half-life of reaction with primary amines (20mM glycine) | ~5 minutes | 50mM triethanolamine buffer, pH 8 | [3] |

Table 1: Reaction Conditions and Stability of this compound

| Amine Source (pKa) | Half-life of Thiol Adduct at 23°C (hours) | Half-life of Thiol Adduct at 0°C (hours) |

| α-amino groups in peptides (~8) | 0.3 - 3 | 1 - 44 |

| Benzylamine, ethanolamine, lysine residues in proteins (~9.5) | Slower decay than low pKa amines | Slower decay than low pKa amines |

Table 2: Stability of the 4-Mercaptobutyramidine Thiol Adduct at pH 8[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Thiolation of a Protein using this compound

This protocol describes the general procedure for introducing sulfhydryl groups onto a protein.

Materials:

-

Protein of interest (e.g., IgG antibody)

-

This compound (Traut's Reagent)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0, containing 5 mM EDTA

-

Desalting spin columns (e.g., with a molecular weight cutoff of >6,000 Da)

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) for sulfhydryl quantification

Procedure:

-

Protein Preparation: Dissolve the protein to be thiolated in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris). The presence of EDTA is crucial to chelate metal ions that can catalyze the oxidation of the newly introduced sulfhydryl groups.[3]

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 2 mg/mL, which is approximately 14 mM) in the Reaction Buffer.[3]

-

Thiolation Reaction: Add a 10- to 20-fold molar excess of the 2-iminothiolane solution to the protein solution. For example, to modify an IgG at 10 mg/mL (approximately 67 µM) with a 10-fold molar excess, add 48 µL of a 14 mM 2-iminothiolane solution to each 1 mL of the protein solution.[3]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3]

-

Purification: Remove excess, unreacted 2-iminothiolane and byproducts by buffer exchange using a desalting spin column.

-

Equilibrate the desalting column by washing it three times with the Reaction Buffer according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging at approximately 1,000 x g for 1-2 minutes.

-

Apply the reaction mixture to the center of the resin bed.

-

Centrifuge the column at 1,000 x g for 2 minutes to collect the thiolated protein.[8]

-

-

Quantification of Thiolation: Determine the number of incorporated sulfhydryl groups using Ellman's assay (see Protocol 2).

Protocol 2: Quantification of Introduced Sulfhydryl Groups using Ellman's Assay

This protocol allows for the colorimetric quantification of free sulfhydryl groups.

Materials:

-

Thiolated protein sample from Protocol 1

-

Ellman's Reagent (DTNB)

-

Assay Buffer: 0.1 M sodium phosphate, pH 8.0

-

Cysteine hydrochloride (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Assay Buffer.

-

Prepare Cysteine Standards (for standard curve method):

-

Prepare a 1.5 mM stock solution of cysteine hydrochloride in Assay Buffer.

-

Perform serial dilutions to create a standard curve ranging from 0 to 1.5 mM.

-

-

Assay:

-

In a microplate well or a cuvette, add 50 µL of the DTNB solution to 250 µL of the thiolated protein sample or cysteine standard.

-

For a blank, add 50 µL of the DTNB solution to 250 µL of the Assay Buffer.

-

Incubate at room temperature for 15 minutes.

-

-

Measurement: Measure the absorbance at 412 nm.

-

Calculation:

-

Standard Curve Method: Subtract the absorbance of the blank from the standards and the sample. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of sulfhydryl groups in the sample from the standard curve.

-

Extinction Coefficient Method: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l), where ε (molar extinction coefficient) for TNB is 14,150 M⁻¹cm⁻¹ at 412 nm and l is the path length in cm.

-

Visualizations

Chemical Reaction Mechanism

References

- 1. UBC BIOMOD 2016 [biomod2016.gitlab.io]

- 2. cellmosaic.com [cellmosaic.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 2-Iminothiolane: a reagent for the introduction of sulphydryl groups into oligosaccharides derived from asparagine-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody Conjugation [labome.com]

- 6. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of polysaccharides with 2-iminothiolane and its uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

chemical properties of Traut's reagent

An In-depth Technical Guide to the Chemical Properties of Traut's Reagent (2-Iminothiolane)

Introduction

Traut's reagent, chemically known as 2-Iminothiolane hydrochloride (2-IT), is a cyclic thioimidate compound widely utilized in biochemistry and drug development.[1][2] Its primary function is to introduce sulfhydryl (-SH) groups into molecules by reacting with primary amines (-NH₂).[1][3] This process, known as thiolation, is a cornerstone of bioconjugation, enabling the labeling, cross-linking, and immobilization of proteins, peptides, and other biomolecules.[3][4] A key advantage of Traut's reagent is its ability to add the reactive sulfhydryl group while preserving the charge of the original amino group, thus minimizing disruptions to the protein's native structure and function.[3][5] This guide provides a comprehensive overview of its chemical properties, quantitative data, and detailed experimental protocols for its application.

Core Chemical Properties

Structure and Nomenclature

Traut's reagent is a five-membered heterocyclic compound.[6] The commercially available form is typically the hydrochloride salt, which enhances its stability and solubility in aqueous solutions.[2][7]

-

Synonyms : Traut's Reagent, 2-IT, Dihydro-2(3H)-thiophenimine hydrochloride[7][8]

-

Molecular Formula : C₄H₈ClNS[5]

Reactivity and Specificity

The utility of Traut's reagent stems from its specific and efficient reactivity with primary amines.[3]

-

Primary Amine Reaction : It reacts spontaneously with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, within a pH range of 7 to 10.[1][7][9] This reaction opens the cyclic ring to form a free sulfhydryl group at the end of a four-atom spacer arm.[7]

-

Charge Preservation : The reaction converts the primary amine into an amidine.[2][8] This new linkage retains a positive charge at physiological pH, mimicking the original protonated amine and thus reducing the likelihood of significant conformational changes in the protein.[3][8]

-

Hydroxyl Group Reaction : Traut's reagent can also react with aliphatic and phenolic hydroxyl groups, but this reaction is approximately 100 times slower than its reaction with amines and typically occurs at a high pH.[1][3][10] In the presence of primary amines and with reaction times of less than a few hours, the side reaction with hydroxyls is negligible.[1]

Solubility and Stability

Proper handling and storage are critical for the effective use of Traut's reagent.

-

Solubility : The reagent is highly soluble in water and aqueous buffers.[5][11] It is also soluble in other polar solvents like methanol (B129727) and DMSO.[10] A stock solution of 14 mM can be prepared by dissolving the reagent at 2 mg/mL in water or buffer.[1]

-

Storage : As a solid, Traut's reagent should be stored at 4°C under desiccating conditions.[1][3]

-

Solution Stability : It is recommended to prepare solutions of Traut's reagent immediately before use.[12] The reagent is most stable in acidic or neutral buffers that do not contain primary amines.[1] In solution, it undergoes hydrolysis, although this process is slow compared to its reaction with amines. For instance, in a pH 8 buffer, the half-life for hydrolysis is about one hour, whereas the half-life for its reaction with 20 mM glycine (B1666218) is approximately five minutes.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative properties and reaction parameters for Traut's reagent.

Table 1: Physicochemical Properties of Traut's Reagent

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 137.63 Da | [4][5][11] |

| Molecular Formula | C₄H₈ClNS | [5] |

| CAS Number | 4781-83-3 | [5][11] |

| Melting Point | 198–201 °C | [2] |

| Spacer Arm Length | 8.1 Å |[7][13] |

Table 2: Reaction Parameters and Kinetics

| Parameter | Recommended Value / Observation | Reference |

|---|---|---|

| Optimal Reaction pH | 7.0 - 10.0 | [4][7][9] |

| Typical Reaction Time | 1 hour at room temperature | [1][3] |

| Recommended Molar Excess | 2- to 20-fold over protein | [1][3] |

| Half-life of Hydrolysis (pH 8) | ~ 60 minutes | [1] |

| Half-life of Amine Reaction (pH 8) | ~ 5 minutes (with 20 mM glycine) |[1] |

Table 3: Spectroscopic Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 248 nm | In 0.1 M HCl | [8][11] |

| Molar Extinction Coefficient (ε) | 8,840 M⁻¹cm⁻¹ | In 0.1 M HCl |[8][11] |

Reaction Mechanism and Experimental Protocols

The fundamental reaction involves the nucleophilic attack of a primary amine on the cyclic thioimidate, leading to ring opening and the formation of a sulfhydryl-containing amidine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Traut's Reagent | G-Biosciences [gbiosciences.com]

- 5. Traut's reagent, RNA-protein crosslinking (sulfhydryl addition) agent (CAS 4781-83-3) | Abcam [abcam.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. covachem.com [covachem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Traut's Reagent 500 mg (CAS 4781-83-3) - Traut's Reagent (2-Iminothiolane HCl) - ProteoChem [proteochem.com]

- 10. Traut’s reagent - Enamine [enamine.net]

- 11. Structure and properties of Traut's Reagent: | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Pierce™ Traut's Reagent (2-iminothiolane) - FAQs [thermofisher.com]

- 13. 제품 [insung.net]

The Chemistry and Application of 2-Iminothiolane in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iminothiolane (B1205332), commonly known as Traut's Reagent, is a versatile chemical tool extensively utilized in bioconjugation and drug development. Its primary function is the introduction of sulfhydryl (-SH) groups onto molecules containing primary amines, such as proteins, peptides, and other biomolecules. This process, known as thiolation, is a cornerstone of many bioconjugation strategies, enabling the covalent linkage of various moieties for applications ranging from antibody-drug conjugates (ADCs) to protein immobilization. This technical guide provides an in-depth exploration of the reaction between 2-iminothiolane and primary amines, including its mechanism, kinetics, and practical applications, supplemented with detailed experimental protocols and quantitative data.

Introduction to 2-Iminothiolane (Traut's Reagent)

2-Iminothiolane is a cyclic thioimidate compound that offers a straightforward and efficient method for introducing sulfhydryl groups.[1] A key advantage of using Traut's Reagent is that it largely preserves the original charge of the modified amine group, minimizing significant alterations to the biomolecule's overall pI.[2][3] The reagent reacts specifically with primary amines under mild pH conditions, making it highly suitable for modifying sensitive biological molecules.[2][4]

The Reaction with Primary Amines

The fundamental reaction involves the nucleophilic attack of a primary amine on the cyclic thioimidate ring of 2-iminothiolane. This leads to the opening of the ring and the formation of a stable amidine linkage, with the concurrent generation of a free sulfhydryl group.[1]

Reaction Mechanism and Influencing Factors

The reaction proceeds efficiently at a pH range of 7 to 9.[1][4] While it can also react with hydroxyl groups, the rate of reaction with amines is approximately 100 times faster, ensuring high specificity when primary amines are present.[2][4][5] The reaction is generally complete within an hour at room temperature.[4][6]

Several factors can influence the efficiency and outcome of the thiolation reaction:

-

pH: The optimal pH range is 7-9. Lower pH values can lead to slower reaction rates, while higher pH increases the risk of reaction with hydroxyl groups.[4]

-

Molar Excess of Reagent: The degree of thiolation can be controlled by adjusting the molar ratio of 2-iminothiolane to the target molecule.[4]

-

Presence of Chelating Agents: The inclusion of a chelating agent such as EDTA (2-5 mM) is recommended to prevent the oxidation of the newly formed sulfhydryl groups into disulfide bonds, which can be catalyzed by divalent metals.[2][4]

-

Buffer Composition: Buffers should be free of primary amines (e.g., Tris) to avoid competition with the target molecule. Phosphate-buffered saline (PBS) or borate (B1201080) buffers are commonly used.[4]

Instability of the Initial Product and Side Reactions

It is crucial to note that the initially formed 4-mercaptobutyramidine (B48686) adduct can be unstable.[7] It can undergo a first-order decay process, leading to the loss of ammonia (B1221849) and the formation of an N-substituted 2-iminothiolane, which is a non-thiol product.[7][8] The rate of this decay is dependent on the pKa of the amine, pH, and temperature.[7][8] To prevent this, it is highly recommended to immediately use the generated sulfhydryl group in a subsequent reaction or to cap it, for instance, by forming a disulfide bond.[7]

Quantitative Data on Thiolation

The extent of thiolation is a critical parameter in bioconjugation, as it can affect the functionality of the modified molecule. The following table summarizes typical results for the thiolation of Immunoglobulin G (IgG), a common substrate in drug development.

| Molar Excess of 2-Iminothiolane (Reagent:Protein) | Resulting Sulfhydryl Groups per IgG | Potential Impact on Antibody Function | Reference |

| 10-fold | 3-7 | Minimal | [4][6] |

| 50-fold | ~20 (nearly all available primary amines) | Potential for adverse effects | [4][6] |

| 150-fold | Higher thiol incorporation, but may lead to issues | Not recommended, can negatively affect functionality | [6] |

Experimental Protocols

General Protocol for Protein Thiolation

This protocol provides a general guideline for the thiolation of a protein using 2-iminothiolane.

Materials:

-

Protein to be thiolated

-

2-Iminothiolane (Traut's Reagent)

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 8.0)

-

EDTA

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein to be thiolated in an amine-free buffer (e.g., PBS, pH 8.0) containing 2-5 mM EDTA.[2][4]

-

Reagent Preparation: Immediately before use, dissolve the 2-iminothiolane in the same buffer.

-

Reaction: Add a 2- to 20-fold molar excess of the dissolved 2-iminothiolane to the protein solution. The optimal molar excess should be determined empirically for each specific application.[2][4]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[2][6]

-

Purification: Immediately after incubation, remove the excess reagent and byproducts using a desalting column or through dialysis against the desired buffer.[2]

-

Immediate Use: The thiolated protein is now ready for subsequent conjugation reactions. It is critical to use the generated sulfhydryl groups immediately to prevent their oxidation or conversion to a non-reactive species.[4][7]

Quantification of Introduced Sulfhydryl Groups

The number of introduced sulfhydryl groups can be quantified using Ellman's Reagent (DTNB).

Visualizing the Process

Reaction Mechanism

Caption: Reaction of 2-iminothiolane with a primary amine.

Experimental Workflow

Caption: General workflow for protein thiolation.

Applications in Drug Development and Research

The introduction of sulfhydryl groups via 2-iminothiolane is a critical step in numerous bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): Thiolated antibodies can be conjugated to cytotoxic drugs.[9]

-

Immobilization: Proteins can be attached to solid supports for various assays or purification methods.[2]

-

Cross-linking: Introduction of sulfhydryl groups allows for the use of heterobifunctional cross-linkers to connect different molecules.[3]

-

Labeling: Thiolated biomolecules can be labeled with fluorescent dyes or other reporter molecules.[2]

Conclusion

The reaction of 2-iminothiolane with primary amines is a robust and highly effective method for introducing sulfhydryl groups into biomolecules. A thorough understanding of the reaction mechanism, optimal conditions, and potential side reactions is essential for its successful application. By following well-defined protocols and considering the stability of the resulting product, researchers and drug development professionals can effectively leverage this powerful tool for a wide range of bioconjugation applications.

References

- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. covachem.com [covachem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Traut’s reagent - Enamine [enamine.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-(14)C-iminothiolane and 2-(13)C,(15)N-iminothiolane (Traut's reagent) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Reactivity of 2-Iminothiolane (Traut's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iminothiolane (B1205332), commonly known as Traut's Reagent, is a versatile cyclic thioimidate compound extensively utilized in bioconjugation and chemical modification of biomolecules. Its primary function is the introduction of sulfhydryl (-SH) groups into molecules by reacting with primary amines. This guide provides a comprehensive overview of the structure, reactivity, and applications of 2-iminothiolane, with a focus on quantitative data and detailed experimental protocols relevant to researchers in drug development and life sciences.

Structure and Chemical Properties

2-Iminothiolane is the hydrochloride salt of thiolan-2-imine.[1][2] The presence of the imine group adjacent to the sulfur atom within the five-membered ring confers its reactivity towards primary amines.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-iminothiolane hydrochloride is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₇NS·HCl | [2] |

| Molecular Weight | 137.63 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 198–201 °C | [2] |

| Solubility in Water | 100 mg/mL | [2] |

| Spacer Arm Length | 8.1 Å | [4] |

Reactivity and Mechanism of Action

The utility of 2-iminothiolane lies in its ability to efficiently thiolate primary amines under mild conditions.[2]

Reaction with Primary Amines

2-Iminothiolane reacts with primary amines (-NH₂) at a pH range of 7-9 to form a stable amidine linkage, which preserves the positive charge of the original amino group.[4][5] This reaction results in the introduction of a free sulfhydryl (-SH) group at the end of a short spacer arm.[5] The reaction is typically complete in less than an hour at room temperature.[5]

The reaction mechanism proceeds through the nucleophilic attack of the primary amine on the carbon of the cyclic thioimidate, leading to ring opening and the formation of a 4-mercaptobutyramidine (B48686) derivative.

Figure 1. Reaction of 2-Iminothiolane with a primary amine.

Stability of the Thiol Adduct

It is crucial to note that the initially formed 4-mercaptobutyramidine adduct can be unstable under certain conditions.[1] It can undergo a first-order decay process to a non-thiol product, an N-substituted 2-iminothiolane, with the loss of ammonia.[1] The rate of this decay is dependent on the pKa of the original amine and the temperature.

Table 2: Half-life of the Thiol Adduct at pH 8 [1]

| Amine pKa | Temperature (°C) | Half-life (hours) |

| ~8 (α-amino groups in peptides) | 23 | 0.3 - 3 |

| ~8 (α-amino groups in peptides) | 0 | 1 - 44 |

| ~9.5 (lysine residues in proteins) | 23 | ~3 |

| ~9.5 (lysine residues in proteins) | 0 | ~44 |

To prevent this decay, it is recommended to immediately cap the newly introduced sulfhydryl group, for instance, by forming a disulfide bond or by acidifying the solution to pH 3-4.[1]

Reactivity with Other Functional Groups

While 2-iminothiolane shows high specificity for primary amines, it can also react with aliphatic and phenolic hydroxyl groups, particularly at high pH. However, this reaction is significantly slower (approximately 100-fold less) than the reaction with amino groups and is generally negligible when primary amines are present and reaction times are short.[5]

Experimental Protocols

General Protocol for Protein Thiolation

This protocol provides a general guideline for the thiolation of proteins using 2-iminothiolane.

Figure 2. General workflow for protein thiolation.

Materials:

-

Protein of interest

-

This compound (Traut's Reagent)

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 8.0)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Desalting column

-

Ellman's Reagent (DTNB) for sulfhydryl quantification

Procedure:

-

Protein Preparation: Dissolve the protein to be thiolated in an amine-free buffer at pH 8.0. It is recommended to include 2-5 mM EDTA in the buffer to chelate any divalent metals, which can catalyze the oxidation of sulfhydryl groups to form disulfide bonds.[5]

-

Reagent Preparation: Prepare a stock solution of 2-iminothiolane in water or the reaction buffer. For example, a 2 mg/mL solution corresponds to approximately 14 mM.[5]

-

Thiolation Reaction: Add a 2- to 20-fold molar excess of 2-iminothiolane to the protein solution. The optimal molar ratio depends on the protein size, concentration, and the desired level of thiolation. For instance, a 10-fold molar excess is often sufficient for modifying IgG molecules to introduce 3-7 sulfhydryl groups per antibody.[5]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[5]

-

Purification: Remove excess 2-iminothiolane and byproducts from the thiolated protein using a desalting column equilibrated with a buffer containing 2-5 mM EDTA.[5]

-

Quantification: Determine the number of incorporated sulfhydryl groups using a standard method such as the Ellman's Reagent assay.

Protocol for Polysaccharide Thiolation

2-Iminothiolane can also be used to introduce sulfhydryl groups into polysaccharides by reacting with their hydroxyl groups, typically at a higher pH.[6]

Materials:

-

Polysaccharide

-

This compound

-

High pH buffer (e.g., 20 mM sodium borate (B1201080) buffer, pH 10)[5]

-

(Optional) 4,4'-dithiodipyridine for in-situ formation of pyridyl disulfide groups

-

Dialysis tubing or size-exclusion chromatography media for purification

Procedure:

-

Dissolve the polysaccharide in a high pH buffer, such as 20 mM sodium borax (B76245) buffer at pH 10.[5]

-

Add 2-iminothiolane to the polysaccharide solution. The concentration will need to be optimized for the specific polysaccharide.

-

(Optional) For direct introduction of a reactive disulfide, the reaction can be carried out in the presence of 4,4'-dithiodipyridine.[6]

-

Incubate the reaction mixture. Reaction times and temperatures will need to be optimized.

-

Purify the thiolated polysaccharide from excess reagents by dialysis or size-exclusion chromatography.

Applications in Drug Development and Research

The ability to introduce reactive sulfhydryl groups makes 2-iminothiolane a valuable tool in various research and development areas.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

A primary application of 2-iminothiolane is in the preparation of bioconjugates.[7] Thiolated proteins or antibodies can be subsequently reacted with maleimide- or haloacetyl-activated molecules, such as cytotoxic drugs, to form stable thioether bonds in ADCs.[7]

Figure 3. Logical flow for Antibody-Drug Conjugate (ADC) formation.

Protein Cross-linking

The introduced sulfhydryl groups can be used for intra- or intermolecular protein cross-linking studies. This can be achieved through disulfide bond formation (oxidation of two thiols) or by using bifunctional cross-linkers that react with sulfhydryl groups.

Immobilization of Biomolecules

Thiolated biomolecules can be immobilized onto solid supports, such as gold surfaces or chromatography resins, that have been functionalized with thiol-reactive groups. This is useful for creating biosensors, affinity chromatography columns, and other diagnostic tools.[8]

Conclusion

2-Iminothiolane is a powerful and widely used reagent for introducing sulfhydryl groups into biomolecules. Its high reactivity with primary amines under mild conditions, coupled with the preservation of the original charge, makes it an invaluable tool in bioconjugation, drug development, and various research applications. A thorough understanding of its reactivity, particularly the stability of the initial thiol adduct, is essential for its successful application. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize 2-iminothiolane in their work.

References

- 1. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 3. rawpeg.com [rawpeg.com]

- 4. covachem.com [covachem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Activation of polysaccharides with 2-iminothiolane and its uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-(14)C-iminothiolane and 2-(13)C,(15)N-iminothiolane (Traut's reagent) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Free Thiol on Protein Adsorption to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

stability of Traut's reagent in aqueous solutions

An In-depth Technical Guide to the Stability of Traut's Reagent in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traut's reagent, chemically known as 2-iminothiolane (B1205332) (2-IT), is a cyclic thioimidate widely employed in bioconjugation and molecular biology.[1][2] Its primary function is to introduce sulfhydryl (-SH) groups into molecules by reacting with primary amines (-NH2), such as the lysine (B10760008) residues in proteins or amino-modified oligonucleotides.[3][4] This thiolation process is a cornerstone of many research and development applications, including protein crosslinking, antibody-drug conjugation, and the immobilization of biomolecules onto surfaces.[5][6][7]

A key advantage of Traut's reagent is that the resulting amidine linkage preserves the positive charge of the original amino group, thus minimizing disturbances to the protein's native isoelectric point and structure.[6][7] However, the efficacy and reproducibility of these applications are critically dependent on the stability of the reagent and its reaction products in aqueous environments. This guide provides a comprehensive technical overview of the stability profile of Traut's reagent, summarizing key quantitative data, outlining experimental protocols, and offering best practices for its use.

Chemical Properties and Reaction Mechanism

Traut's reagent reacts efficiently with primary amines in a single step at a pH range of 7 to 10.[2][3] The reaction involves the nucleophilic attack of the amine on the cyclic thioimidate, leading to the opening of the five-membered ring and the formation of a 4-mercaptobutyramidine (B48686) group, which contains a free sulfhydryl.[1]

While the primary target is amino groups, reactions with aliphatic and phenolic hydroxyl groups can also occur, particularly at high pH, though the rate is approximately 100-fold slower than with amines.[3][8]

| Property | Value | Reference |

| Alternative Names | 2-Iminothiolane, 2-IT, 2-Thiolanimine | [1][9] |

| Molecular Formula | C₄H₇NS·HCl | [9] |

| Molecular Weight | 137.63 g/mol | [9] |

| CAS Number | 4781-83-3 | [9] |

| Solubility | Soluble in water (100 mg/mL) and aqueous buffers | [1][7] |

| Recommended Storage | 4°C with desiccant | [3][9] |

| Optimal Reaction pH | 7 - 9 | [1][3] |

Stability in Aqueous Solutions: Two Critical Pathways

The is governed by two principal degradation pathways: the hydrolysis of the unreacted reagent itself and the instability of the thiol-containing product formed after reaction with an amine. Understanding both is crucial for successful and reproducible experimental outcomes.

Pathway 1: Hydrolysis of Unreacted 2-Iminothiolane

In aqueous solution, the cyclic thioimidate ring of Traut's reagent is susceptible to hydrolysis. While the reagent is very stable in acidic or neutral buffers that are free of primary amines, the rate of hydrolysis increases with time and pH.[3][10] This hydrolysis competes with the desired thiolation reaction.

Quantitative data on the hydrolysis of the parent 2-iminothiolane is limited, but studies on its derivatives have shown that approximately 33% hydrolysis can occur over 12 hours in a phosphate (B84403) buffer at pH 7.4.[11] This underscores the strong recommendation to always prepare solutions of Traut's reagent immediately before use.[10] Storing the reagent in solution is not advised as hydrolysis will inevitably occur over time.[10]

Pathway 2: Instability of the 4-Mercaptobutyramidine Adduct

A frequently overlooked aspect of using Traut's reagent is the instability of the initial thiol adduct formed upon its reaction with a primary amine. This adduct, a 4-mercaptobutyramidine, can undergo an intramolecular cyclization to form a non-thiol product, an N-substituted 2-iminothiolane, with the concurrent loss of ammonia.[12][13] This reaction effectively reverses the intended modification, resulting in the loss of the desired reactive sulfhydryl group.

The rate of this decay is highly dependent on pH, temperature, and the pKa of the original amine.[12] The thiol adduct is notably more stable at an acidic pH of 3 to 4.[12][14]

Quantitative Stability Data

The following table summarizes the reported half-lives for the decay of the 4-mercaptobutyramidine adduct. This data highlights the significant impact of temperature and the chemical nature of the amine on the stability of the introduced sulfhydryl group.

| Amine Type | Temperature | pH | Half-life (t½) | Reference |

| Low pKa (~8), e.g., α-amino groups in peptides | 23 °C | 8.0 | 0.3 - 3 hours | [12] |

| Low pKa (~8), e.g., α-amino groups in peptides | 0 °C | 8.0 | 1 - 44 hours | [12] |

| High pKa (~9.5), e.g., lysine residues, benzylamine | 23 °C | 8.0 | ~3 hours | [12] |

| High pKa (~9.5), e.g., lysine residues, benzylamine | 0 °C | 8.0 | ~44 hours | [12] |

Factors Influencing Stability and Reaction Efficiency

Experimental Protocols

General Protocol for Thiolation of Proteins

This protocol is a generalized procedure for introducing sulfhydryl groups onto a protein, such as an antibody.[3][8]

-

Buffer Preparation: Prepare a suitable reaction buffer, such as Phosphate Buffered Saline (PBS) or 0.1 M borate (B1201080) buffer, adjusted to pH 8.0. The buffer must be free of primary amines.[3] For optimal stability of the resulting sulfhydryl groups, degas the buffer and supplement it with 2-5 mM EDTA to chelate divalent metals that can catalyze oxidation.[3][8]

-

Protein Preparation: Dissolve the protein to be modified in the prepared reaction buffer to a desired concentration (e.g., 1-10 mg/mL). If the protein is in an incompatible buffer (like Tris), exchange it into the reaction buffer using a desalting column.[8]

-

Traut's Reagent Solution Preparation: Immediately before use, dissolve Traut's reagent powder in the reaction buffer or water to create a stock solution. A 2 mg/mL solution corresponds to approximately 14 mM.[3]

-

Thiolation Reaction: Add a 2- to 20-fold molar excess of the Traut's reagent solution to the protein solution.[3][8] The optimal ratio depends on the protein and the desired level of modification and should be optimized. For a typical IgG antibody, a 10-fold molar excess is often sufficient to introduce 3-7 sulfhydryls per molecule.[3]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3][8]

-

Removal of Excess Reagent: Immediately following incubation, remove the unreacted Traut's reagent and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the reaction buffer (containing EDTA).[3]

-

Immediate Use: The thiolated protein is now ready for downstream applications. Due to the instability of the adduct, it is critical to proceed to the next step (e.g., conjugation to a maleimide-activated molecule) without delay.[12]

Quantification of Sulfhydryl Groups with Ellman's Reagent

The number of sulfhydryl groups introduced can be quantified using Ellman's Reagent (DTNB).

-

Reagent Preparation: Prepare a 4 mg/mL solution of Ellman's Reagent in 0.1 M sodium phosphate buffer, pH 7.2.

-

Assay:

-

Add 50 µL of the Ellman's Reagent solution to 2.5 mL of the reaction buffer in a cuvette.

-

Measure the absorbance at 412 nm to establish a baseline.

-

Add 250 µL of the thiolated protein sample to the cuvette, mix well, and incubate for 2 minutes.

-

Measure the final absorbance at 412 nm.

-

-

Calculation: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.

Summary and Best Practices

The successful use of Traut's reagent hinges on managing its stability and the stability of its reaction products.

-

Storage: Store the solid reagent, as supplied, at 4°C under desiccating conditions.[3][9] The solid is stable for at least one year under these conditions.[10]

-

Solution Preparation: Always prepare aqueous solutions of Traut's reagent immediately prior to use to minimize hydrolysis.[10] Do not store the reagent in solution.

-

Reaction Conditions: Perform thiolation reactions in amine-free buffers (e.g., PBS, Borate) at a pH between 7 and 9.[3] Include 2-5 mM EDTA to prevent oxidative disulfide formation.[3]

-

Post-Reaction Handling: The thiol adduct formed is unstable at neutral or alkaline pH.[12][13] For maximum efficiency, use the thiolated molecule in the subsequent reaction step immediately after removing excess Traut's reagent.

-

Stabilization: If immediate use is not possible, the thiol adduct can be temporarily stabilized by acidifying the solution to a pH between 3 and 5.[12]

By adhering to these principles, researchers, scientists, and drug development professionals can effectively leverage the power of Traut's reagent for robust and reproducible bioconjugation.

References

- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 2. covachem.com [covachem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. dc.engconfintl.org [dc.engconfintl.org]

- 5. researchgate.net [researchgate.net]

- 6. mpbio.com [mpbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Structure and properties of Traut's Reagent: | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Pierce™ Traut's Reagent (2-iminothiolane) - FAQs [thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-Iminothiolane Hydrochloride: A Technical Guide to a Versatile Thiolating Reagent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-iminothiolane (B1205332) hydrochloride, a pivotal reagent in bioconjugation and drug development. This document details its chemical properties, experimental protocols for its application, and the fundamental reaction mechanisms governing its utility.

Core Properties of 2-Iminothiolane Hydrochloride

This compound, commonly known as Traut's Reagent, is a water-soluble compound widely used for the introduction of sulfhydryl (-SH) groups into molecules by reacting with primary amines. This process, known as thiolation, is a cornerstone of bioconjugation chemistry, enabling the linkage of proteins, peptides, and other biomolecules.

| Property | Value | References |

| Molecular Formula | C₄H₈ClNS | [1][2] |

| Alternate Formula | C₄H₇NS·HCl | [3][4][5][6] |

| Molecular Weight | 137.63 g/mol | [2][5][6][7][8] |

| Appearance | White to off-white crystalline powder | [4][7] |

| Melting Point | 198–201 °C | [7] |

| Solubility in Water | 100 mg/mL | [7] |

| CAS Number | 4781-83-3 | [1][3] |

Reaction Mechanism with Primary Amines

This compound reacts efficiently with primary amines at a pH range of 7 to 10.[4] The reaction involves the nucleophilic attack of the primary amine on the cyclic thioimidate, leading to the opening of the ring and the formation of an amidine linkage. This reaction introduces a free sulfhydryl group while preserving the positive charge of the original amine, which can be crucial for maintaining the native conformation and function of proteins.

However, the initially formed 4-mercaptobutyramidine (B48686) adduct can be unstable and may decay into a non-thiol product, an N-substituted 2-iminothiolane, with the loss of ammonia.[3] To prevent this, immediate capping of the newly introduced thiol group, for instance, through the formation of a disulfide bond, or acidification of the solution to a pH of 3 to 4 is recommended.[3]

Experimental Protocols

The following sections provide standardized protocols for the use of this compound in common laboratory applications.

Thiolation of Proteins

This protocol outlines the general steps for introducing sulfhydryl groups onto a protein using this compound.

Materials:

-

Protein to be modified

-

This compound (Traut's Reagent)

-

Reaction Buffer: Phosphate Buffered Saline (PBS) or 0.1M borate (B1201080) buffer, pH 8.0. The buffer must be free of primary amines.

-

EDTA (2-5 mM) to chelate divalent metals and prevent oxidation of sulfhydryls.

-

Quenching reagent (e.g., glycine)

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Dissolve the protein to be thiolated in the reaction buffer containing EDTA.

-

Reagent Preparation: Prepare a stock solution of this compound in an appropriate amine-free buffer immediately before use.

-

Thiolation Reaction: Add a 2- to 20-fold molar excess of this compound to the protein solution. The optimal molar ratio depends on the protein's size, concentration, and the desired level of thiolation and should be empirically determined.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.

-

Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with the remaining 2-iminothiolane, such as glycine.

-

Purification: Immediately after the reaction, remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Note: The newly introduced sulfhydryl groups are susceptible to oxidation and can form disulfide bonds. It is crucial to either use them immediately in downstream applications (e.g., conjugation to a maleimide-activated molecule) or to protect them.

Preparation of Stock Solutions for In Vivo Experiments

For in vivo studies, this compound can be formulated in various solvent systems. It is recommended to prepare the working solution fresh on the day of use.

Protocol 1:

-

Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

This formulation can achieve a solubility of at least 0.83 mg/mL.[1]

Protocol 2:

-

Prepare a solution of 20% SBE-β-CD in Saline.

-

Add 10% DMSO to 90% of the SBE-β-CD/Saline solution.

-

This can also achieve a solubility of at least 0.83 mg/mL.[1]

Protocol 3:

-

Add solvents in the following order: 10% DMSO and 90% Corn Oil.

-

This formulation can achieve a solubility of at least 0.83 mg/mL.[1]

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Visualizing Workflows and Reactions

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Caption: General workflow for the thiolation of proteins using this compound.

Caption: Reaction of 2-iminothiolane with a primary amine to introduce a sulfhydryl group.

Applications in Drug Development

This compound is a valuable tool in drug development, particularly in the creation of antibody-drug conjugates (ADCs). It serves as a lysine-thiolating agent, creating a linkage between a monoclonal antibody and a cytotoxic payload. This application highlights its importance in developing targeted cancer therapies. Furthermore, its ability to modify proteins and peptides makes it essential for creating bioconjugates for drug delivery systems and diagnostic applications. Its role in the synthesis of complex molecules helps to streamline the drug discovery process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. covachem.com [covachem.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 8. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

Methodological & Application

Application Notes and Protocols for Protein Thiolation using Traut's Reagent

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent modification of proteins to introduce sulfhydryl (-SH) groups using Traut's Reagent (2-iminothiolane). This process, known as thiolation, is a fundamental bioconjugation technique enabling the cross-linking, labeling, and immobilization of proteins for various applications in research and drug development.

Introduction

Traut's Reagent reacts specifically with primary amines (-NH2), such as the side chains of lysine (B10760008) residues and the N-terminus of a protein, to introduce a free sulfhydryl group. A key advantage of this reagent is that it preserves the original charge of the modified amino group, minimizing significant changes to the protein's isoelectric point.[1][2][3] The resulting sulfhydryl groups are highly reactive and can be targeted for conjugation with maleimides, iodoacetamides, or for disulfide bond formation, making this a versatile tool for creating protein conjugates, hydrogels, and for surface immobilization.[3][4]

Reaction Mechanism

Traut's Reagent, a cyclic thioimidate, undergoes a ring-opening reaction upon nucleophilic attack by a primary amine of the protein. This reaction forms a stable amidine linkage and exposes a terminal sulfhydryl group. The reaction is most efficient at a pH range of 7-9.[1][2][5]

Caption: Reaction of Traut's Reagent with a primary amine on a protein.

Experimental Protocols

This section outlines the detailed methodology for protein thiolation, including preparation, the thiolation reaction, and subsequent purification of the modified protein.

Materials

-

Protein of interest

-

Traut's Reagent (2-Iminothiolane HCl)

-

Reaction Buffer: Amine-free buffer, pH 7.0-9.0 (e.g., Phosphate Buffered Saline (PBS), Borate buffer). A recommended buffer is 50 mM triethanolamine, 50 mM KCl, 1 mM MgCl2, pH 8.0.[1]

-

Chelating Agent: 2-5 mM EDTA to prevent oxidation of sulfhydryl groups.[1][2]

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Optional: Ellman's Reagent for quantification of sulfhydryl groups.

Protocol for Protein Thiolation

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Recent Developments in Thiolated Polymeric Hydrogels for Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Labeling Peptides with 2-Iminothiolane (Traut's Reagent)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent modification of peptides with 2-iminothiolane (B1205332), also known as Traut's Reagent. This process introduces a free sulfhydryl (-SH) group, a versatile functional handle for subsequent bioconjugation, cross-linking, or immobilization of peptides.

Introduction

2-Iminothiolane is a reagent that reacts with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) in peptides and proteins. This reaction, known as thiolation, results in the introduction of a sulfhydryl group while preserving the original charge of the modified amine. The newly introduced thiol group can then be used for various downstream applications, such as conjugation to other molecules (e.g., antibodies, drugs, fluorescent probes), formation of disulfide bonds, or immobilization on a solid support.

A critical consideration when using 2-iminothiolane is the stability of the initially formed thiol adduct. This intermediate can undergo an intramolecular cyclization, leading to the formation of a non-thiol N-substituted 2-iminothiolane and the release of ammonia. This side reaction is more pronounced at neutral to alkaline pH. Therefore, it is recommended to either perform subsequent conjugation steps immediately or to cap the sulfhydryl group to prevent this unwanted reaction.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction and the overall experimental workflow for peptide thiolation.

Caption: Reaction of a primary amine on a peptide with 2-iminothiolane.

Caption: Overall workflow for peptide thiolation and characterization.

Experimental Protocols

Materials and Reagents

-

Peptide of interest

-

2-Iminothiolane hydrochloride (Traut's Reagent)

-

Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 8.0

-

Quenching Solution (optional): 1 M Dithiothreitol (DTT)

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), appropriate buffer (e.g., PBS, pH 7.2)

-

Quantification:

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

DTNB Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Cysteine or N-acetylcysteine (for standard curve)

-

UV-Vis Spectrophotometer

-

Protocol 1: Thiolation of the Peptide

-

Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare 2-Iminothiolane Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10-20 mg/mL.

-

Initiate the Reaction: Add a 10- to 20-fold molar excess of the 2-iminothiolane solution to the peptide solution.

-

Incubate: Gently mix and incubate the reaction mixture for 60 minutes at room temperature.

-

Quench the Reaction (Optional): To stop the reaction, a quenching reagent like DTT can be added. However, for most applications, immediate purification is preferred.

Protocol 2: Purification of the Thiolated Peptide

-

Equilibrate the SEC Column: Equilibrate the size-exclusion chromatography column with at least 3 column volumes of the desired purification buffer (e.g., PBS, pH 7.2).

-

Load the Sample: Carefully load the entire reaction mixture from Protocol 1 onto the equilibrated column.

-

Elute the Peptide: Elute the peptide with the purification buffer. The thiolated peptide will elute in the void volume or early fractions, while the smaller, unreacted 2-iminothiolane will be retained and elute later.

-

Collect Fractions: Collect fractions of an appropriate volume.

-

Monitor Elution: Monitor the protein/peptide concentration in the collected fractions by measuring the absorbance at 280 nm (if the peptide contains tryptophan or tyrosine residues).

-

Pool Fractions: Pool the fractions containing the purified thiolated peptide.

Protocol 3: Quantification of Sulfhydryl Groups (Ellman's Assay)

-

Prepare a Standard Curve:

-

Prepare a stock solution of a known thiol-containing standard (e.g., 1 mM cysteine) in the DTNB Reaction Buffer.

-

Create a series of dilutions of the standard in the DTNB Reaction Buffer (e.g., 0, 25, 50, 100, 150, 200 µM).

-

-

Prepare Ellman's Reagent Solution: Dissolve DTNB in the DTNB Reaction Buffer to a final concentration of 4 mg/mL.

-

Reaction Setup:

-

In separate microplate wells or cuvettes, add a known volume of each standard dilution and the purified thiolated peptide solution.

-

Add the DTNB Reaction Buffer to a final volume of, for example, 200 µL.

-

Add a small volume (e.g., 10 µL) of the Ellman's Reagent solution to each well/cuvette.

-

-

Incubate: Incubate the reactions for 15 minutes at room temperature, protected from light.

-

Measure Absorbance: Measure the absorbance of each sample at 412 nm using a spectrophotometer.

-

Calculate Sulfhydryl Concentration:

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the equation of the line from the standard curve to determine the concentration of sulfhydryl groups in the thiolated peptide sample.

-

The degree of labeling can be calculated as the moles of sulfhydryl per mole of peptide.

-

Data Presentation

The following tables provide an example of how to present the quantitative data obtained from the thiolation and quantification experiments.

Table 1: Thiolation Reaction Parameters

| Parameter | Value |

| Peptide Concentration | 5 mg/mL |

| 2-Iminothiolane Molar Excess | 20-fold |

| Reaction Time | 60 minutes |

| Reaction Temperature | 25°C |

| Reaction pH | 8.0 |

Table 2: Example Data for Ellman's Assay Standard Curve

| Cysteine Concentration (µM) | Absorbance at 412 nm |

| 0 | 0.005 |

| 25 | 0.340 |

| 50 | 0.675 |

| 100 | 1.350 |

| 150 | 2.025 |

| 200 | 2.700 |

Table 3: Quantification of Thiolated Peptide

| Sample | Peptide Concentration (µM) | Absorbance at 412 nm | Calculated -SH Concentration (µM) | Moles of -SH per Mole of Peptide |

| Thiolated Peptide | 100 | 1.620 | 120 | 1.2 |

| Unmodified Peptide | 100 | 0.010 | ~0 | 0 |

Troubleshooting and Key Considerations

-

Instability of 2-Iminothiolane: Always prepare solutions of 2-iminothiolane immediately before use as it hydrolyzes in aqueous solutions.

-

Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) as they will compete with the peptide for reaction with 2-iminothiolane.

-

pH Control: The reaction is most efficient at pH 7-9. At lower pH, the reaction rate decreases, while at higher pH, the risk of side reactions increases.

-

Oxidation of Sulfhydryls: The newly introduced sulfhydryl groups are susceptible to oxidation, leading to the formation of disulfide bonds. The inclusion of a chelating agent like EDTA in the buffers can help minimize metal-catalyzed oxidation. Performing reactions in an oxygen-free environment can also be beneficial.

-

Immediate Downstream Processing: Due to the potential for the cyclization side reaction, it is best to use the purified thiolated peptide in the next step of your workflow as soon as possible.

Application Notes and Protocols for Traut's Reagent (2-Iminothiolane) Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the optimal conditions, buffers, and protocols for using Traut's reagent (2-iminothiolane) to introduce sulfhydryl (-SH) groups into proteins, peptides, and other molecules containing primary amines.

Introduction to Traut's Reagent

Traut's reagent, or 2-iminothiolane (B1205332), is a cyclic thioimidate compound used for thiolation. It reacts with primary amines (-NH₂) to introduce a sulfhydryl group while preserving the original charge of the modified amine.[1] This reaction is a cornerstone of bioconjugation chemistry, enabling the subsequent coupling of molecules through sulfhydryl-reactive chemistries, such as maleimide-based crosslinking.[2] The reaction is efficient and proceeds readily in aqueous solutions.[3]

Optimal Reaction Conditions

The efficiency of the thiolation reaction with Traut's reagent is highly dependent on the pH and the composition of the reaction buffer.

Optimal pH Range

The reaction between Traut's reagent and primary amines is most effective within a pH range of 7.0 to 9.0.[1][2][4][5] Some sources indicate the reaction can proceed efficiently up to pH 10.[6][7] At higher pH values, the reagent may also react with aliphatic and phenolic hydroxyl groups, but this reaction is approximately 100 times slower than the reaction with primary amines and is generally not significant when amines are present.[1][4]

Recommended Buffers and Additives

The choice of buffer is critical to prevent unintended reactions and ensure the stability of the newly introduced sulfhydryl groups. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with the target molecule for reaction with Traut's reagent.[1]

Table 1: Recommended Buffers and Additives for Traut's Reagent Reactions

| Parameter | Recommended Condition | Rationale & Notes | Citations |

| Optimal pH | 7.0 - 9.0 (commonly pH 8.0) | Balances high reactivity with primary amines and minimizes side reactions. | [1][2][4] |

| Recommended Buffers | Phosphate Buffered Saline (PBS) | Physiologically relevant and amine-free. | [1] |

| Borate Buffer (e.g., 0.1 M, pH 8.0) | Effective amine-free buffer system in the optimal pH range. | [1] | |

| Triethanolamine Buffer (e.g., 50 mM, pH 8.0) | Specifically cited for modifying ribosomal proteins. | [1] | |

| HEPES, MOPS, Bicarbonate | Other non-amine buffers that can be used effectively. | ||

| Chelating Agent | 2-5 mM EDTA or DTPA | Essential for chelating divalent metal ions that can catalyze the oxidation of sulfhydryl groups to disulfides. | [1][4][8] |

Reagent Molar Excess and Stability

The degree of thiolation can be controlled by adjusting the molar ratio of Traut's reagent to the target molecule.

Table 2: Quantitative Parameters for Thiolation Reactions

| Parameter | Value/Range | Description | Citations |

| Molar Excess | 2- to 20-fold over protein | A 10-fold molar excess over an IgG antibody typically introduces 3-7 sulfhydryls. A 50-fold excess may modify nearly all available primary amines but could impact protein function. | [1][4] |

| Reaction Time | 1 hour | At room temperature, the reaction is generally complete within this timeframe. | [1][4][9] |

| Reagent Half-life (Hydrolysis) | ~1 hour (in 50 mM triethanolamine, pH 8) | The rate of hydrolysis is slow compared to the reaction with primary amines. | [1] |

| Reagent Half-life (Reaction) | ~5 minutes (with 20 mM glycine, pH 8) | Demonstrates the rapid reaction with primary amines. | [1] |

Important Consideration: The introduced sulfhydryl group can be unstable at neutral or alkaline pH (e.g., pH 7.8), potentially leading to cyclization and loss of the thiol.[10][11] The thiolated product is more stable at an acidic pH.[10][11] Therefore, it is crucial to use the thiolated molecule promptly in subsequent reactions or to store it under appropriate conditions.

Experimental Protocols

General Protocol for Thiolation of a Protein

This protocol provides a general workflow for introducing sulfhydryl groups onto a protein using Traut's reagent.

Materials:

-

Protein of interest

-

Traut's Reagent (2-iminothiolane∙HCl)

-

Reaction Buffer (e.g., PBS, 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

-

EDTA stock solution (e.g., 0.5 M)

-

Desalting column (e.g., SpinOut™ GT-600 or equivalent)[4]

-

Deionized water

Procedure:

-

Prepare Reaction Buffer: Prepare the desired non-amine buffer. Just before use, add EDTA to a final concentration of 2-5 mM.[1][4]

-

Prepare Protein Solution: Dissolve the protein in the prepared reaction buffer to a known concentration (e.g., 1-10 mg/mL). If the protein is already in a buffer containing amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.[4]

-

Prepare Traut's Reagent Stock Solution: Immediately before use, dissolve Traut's reagent in water or reaction buffer to create a stock solution (e.g., 2 mg/mL, which is approximately 14 mM).[1]

-

Initiate Thiolation Reaction: Add the desired molar excess (e.g., 2- to 20-fold) of the Traut's reagent stock solution to the protein solution.[1][4] Mix gently.

-

Incubate: Allow the reaction to proceed for 1 hour at room temperature.[1][4][9]

-

Remove Excess Reagent: Immediately following incubation, remove unreacted Traut's reagent and byproducts using a desalting column equilibrated with the reaction buffer (or a suitable buffer for the next step).[4] This step is critical to prevent interference in downstream applications.

-

Quantify Thiolation (Optional but Recommended): Determine the number of sulfhydryl groups introduced per protein molecule using Ellman's Reagent.[4]

-

Downstream Application: Use the freshly thiolated protein immediately in subsequent conjugation reactions.

Specific Protocol: Thiolation of IgG Antibody

This example details the modification of a typical IgG antibody.

Objective: To introduce 3-7 sulfhydryl groups per IgG molecule.

Materials:

-

IgG Antibody (MW ~150 kDa) at 10 mg/mL

-

Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0

-

Traut's Reagent Stock: 14 mM (2 mg/mL) in water

-

Desalting Column

Procedure:

-

Prepare IgG: Ensure the antibody is in 1 mL of the Reaction Buffer at a concentration of 10 mg/mL. This corresponds to a concentration of approximately 66.7 µM.

-

Calculate Reagent Volume: To achieve a 10-fold molar excess, the final concentration of Traut's reagent should be 667 µM (0.667 mM).

-

Volume to add = (Final Concentration x Final Volume) / Stock Concentration

-

Volume to add = (0.667 mM x ~1 mL) / 14 mM ≈ 48 µL

-

-

React: Add 48 µL of the 14 mM Traut's reagent stock solution to the 1 mL of IgG solution. Mix gently by pipetting.

-

Incubate: Let the reaction stand for 1 hour at room temperature.

-

Purify: Purify the thiolated antibody using a desalting column equilibrated with a suitable buffer for your next application (e.g., a maleimide-coupling buffer).

Visualizations

Reaction Mechanism

The diagram below illustrates the reaction of Traut's reagent with a primary amine on a protein, resulting in the formation of an amidine linkage and the introduction of a free sulfhydryl group.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. researchgate.net [researchgate.net]

- 7. covachem.com [covachem.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. UBC BIOMOD 2016 [biomod2016.gitlab.io]

- 10. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of Bioconjugates Using Traut's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traut's reagent, also known as 2-iminothiolane, is a valuable tool in bioconjugation for introducing sulfhydryl (-SH) groups into proteins and other molecules.[1][2] This process, known as thiolation, enables the covalent attachment of a wide range of molecules, including drugs, labels, and crosslinkers, to primary amine groups.[2][3][4] A key advantage of Traut's reagent is that it maintains the original charge of the modified amine, minimizing alterations to the protein's isoelectric point.[3][4] This document provides detailed protocols for the use of Traut's reagent in preparing bioconjugates, along with key quantitative data and visual workflows to guide researchers.

Reaction Mechanism

Traut's reagent reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) in a pH-dependent manner, typically between pH 7 and 9.[1][2][3] The cyclic thioimidate ring opens to form a stable amidine linkage, exposing a free sulfhydryl group.[1]

Caption: Reaction of Traut's reagent with a primary amine on a protein.

Quantitative Data Summary

The efficiency of thiolation with Traut's reagent is influenced by several factors, including the molar ratio of the reagent to the protein, the reaction buffer, pH, and incubation time. The following tables summarize key quantitative parameters.

Table 1: Recommended Molar Excess of Traut's Reagent

| Molar Excess of Traut's Reagent to Protein | Typical Application | Expected Level of Thiolation | Reference(s) |

| 2 to 20-fold | General protein thiolation | Dependent on protein size and desired modification level | [3][4] |

| 10-fold | Modification of IgG (10 mg/mL) | 3-7 sulfhydryl groups per antibody | [3] |

| 100-fold | Modification of antibodies for nanocarrier conjugation | High degree of thiolation | [5] |

Table 2: Reaction Conditions and Stability

| Parameter | Recommended Condition | Notes | Reference(s) |

| pH | 7.0 - 9.0 | Optimal for reaction with primary amines. | [1][2][3] |

| Reaction Buffer | Non-amine buffers (e.g., PBS, Borate) | Buffers containing primary amines (e.g., Tris) can compete with the target protein. | [3] |

| Additives | 2-5 mM EDTA | Chelates divalent metals to prevent sulfhydryl oxidation. | [3][4] |

| Incubation Time | 1 hour | Generally sufficient for complete reaction at room temperature. | [3][4] |

| Reagent Stability in Solution | Prepare fresh | While more stable than some crosslinkers, hydrolysis occurs over time. Not recommended for storage in solution. | [6] |

| Storage of Powder | 4°C, desiccated | Guaranteed functional for 12 months from shipment if stored correctly. | [4][6] |

Experimental Protocols

Protocol 1: General Thiolation of a Protein

This protocol describes a general method for introducing sulfhydryl groups onto a protein using Traut's reagent.

Materials:

-

Protein to be modified

-

Traut's Reagent (2-iminothiolane HCl)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M Borate Buffer, pH 8.0

-

EDTA solution (0.5 M, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Ellman's Reagent for sulfhydryl quantification (optional)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein to be thiolated in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Add EDTA: Add EDTA to the protein solution to a final concentration of 2-5 mM to prevent oxidation of the newly formed sulfhydryl groups.[3][4]

-

Prepare Traut's Reagent Solution: Immediately before use, dissolve Traut's reagent in water or Reaction Buffer to a concentration of 2 mg/mL (approximately 14 mM).[3] It is not recommended to store Traut's reagent in solution.[6]

-

Initiate the Reaction: Add a 2- to 20-fold molar excess of the Traut's reagent solution to the protein solution.[3][4] The optimal molar ratio should be determined empirically for each specific protein and application.

-

Incubate: Incubate the reaction mixture for 1 hour at room temperature.[3][4]

-

Purification: Remove excess Traut's reagent and reaction byproducts using a desalting column equilibrated with a buffer containing 2-5 mM EDTA.[3]

-

Quantify Thiolation (Optional): The number of incorporated sulfhydryl groups can be determined using Ellman's Reagent.[3][4]

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) Intermediate

This protocol outlines the thiolation of an antibody as a first step in a two-step conjugation process to create an ADC.

Materials:

-

Monoclonal antibody (mAb)

-

Traut's Reagent (2-iminothiolane HCl)

-

Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0[7]

-

Purification Buffer: 10 mM phosphate, 140 mM NaCl, pH 6.5[7]

-

Tangential Flow Filtration (TFF) system with a 10 kDa cutoff cassette or appropriate size-exclusion chromatography column

-

Maleimide-modified drug

Procedure:

-

Antibody Preparation: Prepare the mAb in Conjugation Buffer at a concentration of approximately 2.5 mg/mL.[7]

-

Traut's Reagent Addition: Add a calculated amount of freshly prepared Traut's reagent solution to the antibody solution. A molar excess should be optimized, but a starting point could be a 10 to 100-fold molar excess.[3][5][7]

-

Reaction: Stir the reaction mixture continuously for 1 hour at room temperature.[7]

-

Purification: Separate the thiolated antibody from excess reagent and byproducts using a TFF system with the Purification Buffer or a suitable size-exclusion column.[7]

-